molecular formula C21H21FO3 B5168470 6-ethyl-3-(4-fluorophenyl)-2-methyl-7-propoxy-4H-chromen-4-one

6-ethyl-3-(4-fluorophenyl)-2-methyl-7-propoxy-4H-chromen-4-one

Cat. No. B5168470
M. Wt: 340.4 g/mol
InChI Key: CGXPYGILIXNIBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-ethyl-3-(4-fluorophenyl)-2-methyl-7-propoxy-4H-chromen-4-one, also known as EFPMP, is a chemical compound that belongs to the class of flavonoids. It has been widely used in scientific research due to its potential pharmacological properties.

Mechanism of Action

The mechanism of action of 6-ethyl-3-(4-fluorophenyl)-2-methyl-7-propoxy-4H-chromen-4-one is not fully understood, but it is believed to involve the modulation of various signaling pathways. 6-ethyl-3-(4-fluorophenyl)-2-methyl-7-propoxy-4H-chromen-4-one has been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes. It also inhibits the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
6-ethyl-3-(4-fluorophenyl)-2-methyl-7-propoxy-4H-chromen-4-one has been found to have several biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, the reduction of oxidative stress, and the induction of apoptosis in cancer cells. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of 6-ethyl-3-(4-fluorophenyl)-2-methyl-7-propoxy-4H-chromen-4-one is its relatively low toxicity, which makes it a suitable candidate for further pharmacological studies. However, its poor solubility in water can limit its use in certain experiments. In addition, more research is needed to determine the optimal dosage and administration route for 6-ethyl-3-(4-fluorophenyl)-2-methyl-7-propoxy-4H-chromen-4-one.

Future Directions

Future research on 6-ethyl-3-(4-fluorophenyl)-2-methyl-7-propoxy-4H-chromen-4-one could focus on its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. In addition, further studies could investigate the optimal dosage and administration route for 6-ethyl-3-(4-fluorophenyl)-2-methyl-7-propoxy-4H-chromen-4-one, as well as its potential interactions with other drugs. Finally, the development of more efficient synthesis methods for 6-ethyl-3-(4-fluorophenyl)-2-methyl-7-propoxy-4H-chromen-4-one could facilitate its use in larger-scale experiments and clinical trials.
Conclusion:
In conclusion, 6-ethyl-3-(4-fluorophenyl)-2-methyl-7-propoxy-4H-chromen-4-one is a promising compound that has been extensively studied for its potential pharmacological properties. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 6-ethyl-3-(4-fluorophenyl)-2-methyl-7-propoxy-4H-chromen-4-one could lead to the development of new therapeutic agents for various diseases.

Synthesis Methods

The synthesis of 6-ethyl-3-(4-fluorophenyl)-2-methyl-7-propoxy-4H-chromen-4-one involves the condensation of 4-fluoroacetophenone with ethyl acetoacetate in the presence of sodium ethoxide. The resulting intermediate is then reacted with propyl bromide and 2-methyl-4H-chromen-4-one to yield 6-ethyl-3-(4-fluorophenyl)-2-methyl-7-propoxy-4H-chromen-4-one. The purity of the final product can be improved by recrystallization from ethanol.

Scientific Research Applications

6-ethyl-3-(4-fluorophenyl)-2-methyl-7-propoxy-4H-chromen-4-one has been extensively studied for its potential pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in vitro and in vivo. In addition, 6-ethyl-3-(4-fluorophenyl)-2-methyl-7-propoxy-4H-chromen-4-one has been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

properties

IUPAC Name

6-ethyl-3-(4-fluorophenyl)-2-methyl-7-propoxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FO3/c1-4-10-24-18-12-19-17(11-14(18)5-2)21(23)20(13(3)25-19)15-6-8-16(22)9-7-15/h6-9,11-12H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGXPYGILIXNIBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC2=C(C=C1CC)C(=O)C(=C(O2)C)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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